molecular formula C19H20BrClN2O2 B11710257 N~1~-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide

N~1~-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide

Cat. No.: B11710257
M. Wt: 423.7 g/mol
InChI Key: JEOHXSBJGIQURG-UHFFFAOYSA-N
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Description

N~1~-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide is a complex organic compound with the molecular formula C15H10BrCl2NO2. This compound is characterized by the presence of bromine, chlorine, and a diethylamino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide typically involves multiple steps. One common method includes the following steps:

    Bromination: The starting material, 2-chlorobenzoyl chloride, undergoes bromination to introduce the bromine atom at the desired position.

    Acylation: The brominated intermediate is then subjected to acylation with diethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~1~-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: Explored for its pharmacological properties.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of N1-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
  • N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide

Uniqueness

N~1~-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C19H20BrClN2O2

Molecular Weight

423.7 g/mol

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide

InChI

InChI=1S/C19H20BrClN2O2/c1-3-23(4-2)12-18(24)22-17-10-9-13(20)11-15(17)19(25)14-7-5-6-8-16(14)21/h5-11H,3-4,12H2,1-2H3,(H,22,24)

InChI Key

JEOHXSBJGIQURG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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